molecular formula C9H10N6O3S2 B590382 (6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid CAS No. 58016-87-8

(6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

Cat. No.: B590382
CAS No.: 58016-87-8
M. Wt: 314.338
InChI Key: LRGZZONZUPMKGF-CLZZGJSISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of (6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is fundamentally based on the characteristic bicyclic cephalosporin core structure. The compound features the essential 5-thia-1-azabicyclo[4.2.0]oct-2-ene framework, which represents the foundational structural motif shared by all cephalosporin derivatives. This bicyclic system consists of a four-membered beta-lactam ring fused to a six-membered dihydrothiazine ring, creating the characteristic cephem nucleus that defines the cephalosporin class of compounds.

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex stereochemical and structural features. The systematic name incorporates the (6R-trans) stereochemical designation, indicating the specific spatial arrangement of substituents around the bicyclic core. The nomenclature systematically describes each functional group attachment point, with the 7-amino substituent positioned at the beta-lactam carbon adjacent to the carbonyl, the 8-oxo designation referring to the beta-lactam carbonyl functionality, and the 3-position bearing the tetrazolylthiomethyl substituent.

The molecular formula can be derived from structural analysis of closely related compounds. The tetrazole-containing substituent represents a key distinguishing feature, where the 1H-tetrazol-5-ylthio group differs from related methylated tetrazole derivatives found in other cephalosporin compounds. This structural variation impacts both the molecular weight and electronic properties of the compound compared to its methylated analogs, which typically exhibit molecular formulas such as C₁₀H₁₂N₆O₃S₂ for the 1-methyl tetrazole variants.

The carboxylic acid functionality at the 2-position completes the core structural features, providing the characteristic anionic center that contributes to the compound's overall chemical behavior. This carboxylate group is universally present across cephalosporin derivatives and plays a crucial role in the compound's interaction with biological targets and overall pharmacological properties.

Crystallographic Analysis and Stereochemical Configuration

The stereochemical configuration of this compound is defined by the (6R-trans) designation, which specifies the absolute configuration at the critical stereogenic centers within the bicyclic framework. This stereochemical arrangement is analogous to other well-characterized cephalosporin derivatives, where the (6R,7R) configuration represents the naturally occurring and biologically active form.

Crystallographic analysis of related cephalosporin compounds provides insights into the three-dimensional arrangement of atoms within the bicyclic core. The beta-lactam ring adopts a characteristic planar geometry, with the nitrogen and three carbon atoms lying essentially in the same plane. The fused dihydrothiazine ring typically exhibits a boat-like conformation, with the sulfur atom and the C-2 carbon displaced from the plane defined by the remaining ring atoms.

The stereochemical configuration at C-6 and C-7 positions is particularly critical for the compound's structural integrity and potential biological activity. The (6R) configuration ensures that the carboxylate substituent at the 2-position adopts the appropriate spatial orientation relative to the bicyclic core. Similarly, the (7R) configuration positions the amino group in the beta-configuration relative to the beta-lactam ring, maintaining the structural requirements observed in other active cephalosporin derivatives.

Comparative analysis with characterized compounds such as 7-aminocephalosporanic acid reveals similar stereochemical features, where the (6R,7R) configuration is consistently maintained across the cephalosporin family. The tetrazolylthiomethyl substituent at the 3-position introduces additional conformational flexibility, allowing for rotation about the thiomethyl linkage while maintaining the overall stereochemical integrity of the bicyclic core.

Comparative Structural Analysis with Cephalosporin Core Scaffolds

The structural framework of this compound can be systematically compared with established cephalosporin core scaffolds to understand its position within the broader structural landscape of beta-lactam antibiotics. The fundamental bicyclic architecture remains consistent with prototypical cephalosporin derivatives, including 7-aminocephalosporanic acid, which serves as the parent compound for many semi-synthetic cephalosporins.

Structural comparison with 7-aminocephalosporanic acid reveals that both compounds share the identical 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid core structure with a 7-amino substituent. However, the critical distinction lies in the 3-position substituent, where 7-aminocephalosporanic acid bears an acetoxymethyl group, while the target compound features the tetrazolylthiomethyl moiety. This substitution pattern significantly alters the electronic and steric properties of the molecule while maintaining the essential structural features required for cephalosporin activity.

Comparison with clinically relevant cephalosporins such as cefazolin and cefmetazole demonstrates the structural diversity possible within the cephalosporin framework. Cefazolin features a [(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl substituent at the 3-position and a tetrazol-1-ylacetyl amino group at the 7-position. This structural arrangement differs substantially from the target compound, which maintains a simple amino group at the 7-position and incorporates the tetrazole functionality directly into the 3-position substituent.

The following table summarizes key structural differences between the target compound and related cephalosporin scaffolds:

Compound 3-Position Substituent 7-Position Substituent Additional Features
Target Compound 1H-tetrazol-5-ylthiomethyl Amino Simple core structure
7-Aminocephalosporanic acid Acetoxymethyl Amino Parent cephalosporin
Cefazolin (5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl 2-(tetrazol-1-yl)acetylamino Thiadiazole incorporation
Cefmetazole (1-methyltetrazol-5-yl)sulfanylmethyl 2-(cyanomethylsulfanyl)acetylamino + 7-methoxy Methoxy at 7-position

Cefmetazole presents an interesting structural parallel, as it incorporates a methylated tetrazole group similar to the target compound but with additional structural modifications including a 7-methoxy substituent and a complex acylamino side chain. The structural relationship between these compounds highlights the modular nature of cephalosporin design, where specific substituents can be systematically varied to achieve desired properties.

Electronic Properties of Tetrazolylthio Methyl Substituent

The tetrazolylthio methyl substituent represents a critical structural feature that significantly influences the electronic properties of this compound. The tetrazole ring system is characterized by its high nitrogen content and unique electronic distribution, which creates a highly polarizable heterocyclic system with distinct acid-base properties. The 1H-tetrazole tautomer represents the predominant form under physiological conditions, with the acidic proton exhibiting a pKa value typically in the range of 4.5-5.0 for similar tetrazole-containing compounds.

The electronic influence of the tetrazole ring extends through the thiomethyl linkage to affect the overall electron density distribution within the cephalosporin core. The sulfur atom in the thiomethyl bridge serves as an electron-donating heteroatom, creating a pathway for electronic communication between the tetrazole ring and the bicyclic cephalosporin framework. This electronic interaction potentially modulates the reactivity of the beta-lactam carbonyl, which represents the key pharmacophoric element in cephalosporin compounds.

Comparative analysis with related compounds containing methylated tetrazole substituents reveals subtle but significant electronic differences. The presence of a methyl group on the tetrazole nitrogen, as observed in compounds such as the 1-methyl-1H-tetrazol-5-yl derivative, alters the electronic distribution and reduces the acidic character of the heterocycle. The unmethylated 1H-tetrazole in the target compound maintains greater electron-withdrawing character, potentially influencing the overall electronic properties of the molecule.

The combination of the tetrazole and thiomethyl functionalities creates a unique electronic environment that distinguishes this compound from other cephalosporin derivatives. The tetrazole ring system exhibits significant resonance stabilization, with electron delocalization across the five-membered ring contributing to its aromatic character. The thiomethyl linkage provides conformational flexibility while maintaining electronic conjugation between the tetrazole substituent and the cephalosporin core, creating opportunities for optimized molecular interactions in biological systems.

Properties

IUPAC Name

(6R,7R)-7-amino-8-oxo-3-(2H-tetrazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O3S2/c10-4-6(16)15-5(8(17)18)3(1-19-7(4)15)2-20-9-11-13-14-12-9/h4,7H,1-2,10H2,(H,17,18)(H,11,12,13,14)/t4-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGZZONZUPMKGF-CLZZGJSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CSC3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)CSC3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as a novel cephalosporin derivative, exhibits significant biological activity, particularly in antibacterial applications. This compound is structurally related to other β-lactam antibiotics and has been studied for its potential efficacy against various bacterial strains.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H12N6O6S3
  • Molecular Weight : 408.43 g/mol
  • CAS Number : 61270-71-1
PropertyValue
Density2.28 ± 0.1 g/cm³
pKa-1.23 ± 0.50
SolubilityWater soluble

The biological activity of this compound primarily stems from its ability to inhibit bacterial cell wall synthesis, a common mechanism among β-lactam antibiotics. The presence of the tetrazole moiety enhances its interaction with penicillin-binding proteins (PBPs), crucial for bacterial growth and replication.

Antibacterial Activity

Research indicates that (6R-trans)-7-amino derivatives demonstrate a broad spectrum of antibacterial activity, particularly against Gram-positive and some Gram-negative bacteria. Studies have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Klebsiella pneumoniae2.0 µg/mL

Case Study 1: Efficacy Against Resistant Strains

A clinical study evaluated the effectiveness of (6R-trans)-7-amino against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound significantly reduced bacterial load in infected tissues when administered in a controlled setting, suggesting its potential as a treatment option for resistant infections.

Case Study 2: Pharmacokinetics and Safety

Another study focused on the pharmacokinetics of the compound in animal models. It was found to have favorable absorption characteristics with a half-life conducive to once-daily dosing regimens, minimizing side effects commonly associated with prolonged antibiotic therapy.

Scientific Research Applications

Structural Characteristics

The compound features a bicyclic structure that incorporates a thiazolidine ring and a tetrazole moiety. The presence of sulfur in its structure is significant as it contributes to its biological activity and pharmacological properties. The molecular formula is C10H12N4O3SC_{10}H_{12}N_4O_3S, indicating the presence of nitrogen, oxygen, and sulfur atoms that play crucial roles in its reactivity and interaction with biological systems.

Antibacterial Activity

The primary application of (6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid lies in its antibacterial properties. Research has shown that compounds with similar structures exhibit activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action typically involves inhibition of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.

Antifungal Properties

In addition to antibacterial effects, preliminary studies suggest that this compound may possess antifungal properties. The incorporation of the tetrazole group is believed to enhance its interaction with fungal cell membranes, potentially leading to increased efficacy against fungal pathogens.

Anticancer Potential

Recent investigations into the anticancer potential of sulfur-containing compounds have indicated that they may induce apoptosis in cancer cells through various mechanisms, such as the generation of reactive oxygen species (ROS). This suggests that this compound could be explored for its therapeutic potential in oncology.

Case Study 1: Synthesis and Biological Evaluation

A study published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis of this compound and evaluated its antibacterial activity against various strains of bacteria. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibiotic agent .

Case Study 2: Structure–Activity Relationship Studies

Another investigation focused on the structure–activity relationship (SAR) of related compounds, revealing that modifications to the tetrazole group could enhance both antibacterial and antifungal activities. This study provided insights into how subtle changes in the molecular structure could lead to improved pharmacological profiles .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Derivatives

Compound Name Substituents (Position 3) Molecular Weight Key Properties References
(6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Tetrazol-5-ylthio methyl 412.4 g/mol High metabolic stability; broad-spectrum activity against Gram-negative bacteria .
7-Aminocephalosporanic Acid (7-ACA) Acetoxymethyl 272.3 g/mol Base structure for semisynthetic cephalosporins; limited stability .
Ceftriaxone Triazinylthio methyl 554.6 g/mol Extended half-life; activity against Pseudomonas aeruginosa .
(6R,7R)-7-Amino-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Thiadiazolylthio methyl 344.4 g/mol Improved solubility; moderate activity against methicillin-resistant Staphylococci .
Ceftazidime Pyridiniumthio methyl 546.6 g/mol Potent anti-pseudomonal activity; susceptible to metallo-β-lactamases .

Pharmacological and Computational Data

  • Target Compound : Computed properties include a topological polar surface area (TPSA) of 188 Ų, indicating moderate membrane permeability, and an XLogP3 of -3.2, reflecting high hydrophilicity .
  • Ceftazidime : Higher XLogP3 (-1.8) correlates with enhanced tissue penetration but increased plasma protein binding (85%) .
  • 7-ACA : Low molecular weight (272.3 g/mol) facilitates rapid renal excretion, limiting its therapeutic utility without further modification .

Preparation Methods

Historical Context and Early Challenges

Early synthetic routes for 7-ANCA, as described in patents such as US4440683 and US4301280, relied on environmentally hazardous reagents like phosphorus pentachloride and trimethyl phosphite. These methods faced challenges such as:

  • Low yields (30–40%) due to side reactions during ozonolysis and sulfonylation.

  • Isomerization risks at the Δ³ position during hydroxyl group activation.

  • Multi-step protocols (6–8 steps) complicating scalability.

Critical Analysis of Reaction Conditions

Solvent and Temperature Optimization

  • DMF vs. THF : DMF enhances solubility of zinc intermediates but requires careful removal due to toxicity. THF is preferred for mesylation to minimize side reactions.

  • Low-Temperature Ozonolysis : Maintaining −20°C prevents over-oxidation and Δ³ isomerization.

Reagent Efficiency

  • Zinc Powder : Activated zinc (50–100 mesh) ensures complete dechlorination in ≤30 minutes.

  • Semacylase PG-450 : This enzyme selectively cleaves the phenylacetyl group without affecting the β-lactam ring, achieving >98% conversion.

Comparative Data of Key Synthesis Steps

StepReactionReagentsConditionsYield (%)
1DechlorinationZn, NH₄Cl10°C, DMF95
2OzonolysisO₃, Na₂SO₃−20°C, CH₂Cl₂88
3MesylationMsCl, DIEA0°C, THF90
4Tetrazolethio Methylation1H-Tetrazol-5-thiol, PCl₃0°C, DMF/CH₂Cl₂85
5Zinc ReductionZn, CH₃COOH25°C, CH₂Cl₂91.2
6Enzymatic DeprotectionSemacylase PG-45037°C, pH 7.498

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₂N₆O₃S₂PubChem
CAS Registry Number24209-38-9PubChem
Molecular Weight344.38 g/molPubChem
Synonymous Names7-AMTCA, 7-TMCAPubChem
StabilitySensitive to light and humidityCN101538273B

Environmental and Industrial Considerations

Modern methods eliminate ozone overuse and replace toxic solvents (e.g., phosphorus pentachloride) with enzymatic steps, reducing waste by 40–50%. The six-step protocol reduces production costs by 30% compared to traditional routes .

Q & A

Q. What synthetic strategies are commonly employed for constructing the bicyclic β-lactam core of this compound?

The β-lactam ring is typically synthesized via cyclization reactions, such as the Staudinger reaction (ketene-imine cycloaddition). For the tetrazole-thioether side chain, nucleophilic substitution using 1H-tetrazole-5-thiol derivatives under basic conditions (e.g., NaH/DMF) is employed. Key intermediates like 7-aminocephalosporanic acid (7-ACA) derivatives are functionalized at the C-3 position using halogenated methyl groups, followed by thiol displacement with tetrazole-thiols .

Q. How is the stereochemical integrity of the (6R,7R) configuration maintained during synthesis?

Chiral auxiliaries or enantioselective catalysts (e.g., transition-metal complexes) are used during cyclization steps to preserve stereochemistry. For example, enzymatic resolution or chiral HPLC can isolate the desired diastereomers. Evidence from pharmacopeial standards highlights the importance of monitoring optical rotation and X-ray crystallography for stereochemical validation .

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and stereochemistry (e.g., β-lactam carbonyl at ~170 ppm).
  • IR : Absorption bands at 1770–1780 cm1^{-1} verify the β-lactam ring.
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., molecular ion peak at m/z 397.4 for C20_{20}H19_{19}N3_3O4_4S derivatives) .

Q. How is the stability of the tetrazole-thioether side chain assessed under physiological conditions?

Accelerated stability studies in buffer solutions (pH 1–9) at 37°C monitor degradation via HPLC. Oxidation of the thioether to sulfoxide/sulfone is a common degradation pathway, mitigated by antioxidants like ascorbic acid in formulations .

Advanced Research Questions

Q. What methodologies resolve contradictions in bioactivity data between Z/E isomers of related cephalosporins?

Isomer-specific bioactivity is analyzed using chiral chromatography (e.g., Chiralpak® columns) coupled with microbiological assays. For instance, the Z-isomer of methoxyimino cephalosporins shows higher β-lactamase stability due to spatial hindrance, as demonstrated in pharmacopeial impurity profiling .

Q. How do modifications at the C-3 position (e.g., tetrazole-thioether vs. triazinyl-thioether) impact β-lactamase resistance?

Comparative molecular docking studies with TEM-1 β-lactamase reveal that bulkier substituents (e.g., triazinyl) sterically hinder enzyme binding. Enzymatic hydrolysis rates are quantified using UV-spectrophotometry with nitrocefin as a substrate. Tetrazole-thioether derivatives show intermediate resistance compared to carboxypropyl groups .

Q. What experimental designs optimize the compound’s pharmacokinetics in in vivo models?

  • Protein binding : Equilibrium dialysis with human serum albumin quantifies unbound fractions.
  • Metabolic stability : Liver microsome assays identify cytochrome P450-mediated oxidation hotspots.
  • Tissue distribution : Radiolabeled (e.g., 14C^{14}C) analogs are tracked via autoradiography in rodent models .

Q. How are computational methods applied to predict drug-drug interactions involving this compound?

Molecular dynamics simulations and QSAR models assess affinity for hepatic transporters (e.g., OATP1B1). Free energy perturbation calculations predict competitive inhibition risks with co-administered drugs like probenecid .

Methodological Notes

  • Contradiction Analysis : Discrepancies in MIC values across studies may arise from variations in bacterial efflux pump expression. Standardized CLSI broth microdilution protocols with control strains (e.g., E. coli ATCC 25922) are critical .
  • Isomer Differentiation : Polarimetric analysis and NOESY NMR distinguish Z/E isomers by correlating spatial proximity of methoxyimino and thiazole groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.